Cas no 1806609-06-2 (Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate)

Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate structure
1806609-06-2 structure
商品名:Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate
CAS番号:1806609-06-2
MF:C13H13BrF2O4
メガワット:351.140730619431
CID:4956727

Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate
    • インチ: 1S/C13H13BrF2O4/c1-3-19-12(18)9-6-4-5-8(10(17)7(2)14)11(9)20-13(15)16/h4-7,13H,3H2,1-2H3
    • InChIKey: WZUXQFGTLOWMHK-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)C(C1C=CC=C(C(=O)OCC)C=1OC(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 351
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 52.6

Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015006323-1g
Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate
1806609-06-2 97%
1g
1,579.40 USD 2021-06-21
Alichem
A015006323-500mg
Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate
1806609-06-2 97%
500mg
839.45 USD 2021-06-21
Alichem
A015006323-250mg
Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate
1806609-06-2 97%
250mg
484.80 USD 2021-06-21

Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate 関連文献

Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoateに関する追加情報

Recent Advances in the Study of Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate (CAS: 1806609-06-2)

Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate (CAS: 1806609-06-2) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and bromopropanoyl functional groups, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and potential clinical applications.

One of the key areas of research has been the synthesis and optimization of Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate. A study published in the Journal of Medicinal Chemistry (2023) detailed a highly efficient synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving bromination and esterification, with the difluoromethoxy group introduced via a nucleophilic substitution reaction. This advancement is critical for facilitating further preclinical and clinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate exhibits potent inhibitory effects on NF-κB, a transcription factor implicated in chronic inflammation and cancer. The compound's ability to selectively target these pathways without significant cytotoxicity makes it a promising candidate for drug development.

Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions of Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate with its biological targets. These studies, published in recent issues of the Journal of Chemical Information and Modeling, highlight the importance of the difluoromethoxy group in enhancing binding affinity and metabolic stability. Such findings are invaluable for the design of next-generation derivatives with improved pharmacokinetic properties.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, potential off-target effects, and long-term safety need to be addressed in future research. Ongoing studies are exploring formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's therapeutic index.

In conclusion, Ethyl 3-(2-bromopropanoyl)-2-(difluoromethoxy)benzoate (CAS: 1806609-06-2) represents a promising scaffold in medicinal chemistry, with significant potential for treating inflammatory and oncological diseases. Continued research into its synthesis, mechanism of action, and clinical applicability will be essential for realizing its full therapeutic potential. The recent progress in this area underscores the importance of interdisciplinary collaboration in advancing chemical biology and pharmaceutical science.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.